tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2227202-41-5
VCID: VC11643775
InChI: InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10?/m0/s1
SMILES: CC1CC(CCN1C(=O)OC(C)(C)C)C#N
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol

tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate

CAS No.: 2227202-41-5

Cat. No.: VC11643775

Molecular Formula: C12H20N2O2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate - 2227202-41-5

Specification

CAS No. 2227202-41-5
Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
IUPAC Name tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10?/m0/s1
Standard InChI Key XXKVWQNGTUSFSH-RGURZIINSA-N
Isomeric SMILES C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C#N
SMILES CC1CC(CCN1C(=O)OC(C)(C)C)C#N
Canonical SMILES CC1CC(CCN1C(=O)OC(C)(C)C)C#N

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate features a six-membered piperidine ring with three distinct functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic transformations.

  • A cyano (-CN) group at the 4-position, which enhances electrophilicity and serves as a handle for further functionalization.

  • A methyl (-CH3_3) group at the 2-position with an (S)-configured stereocenter, critical for enantioselective interactions in drug-receptor binding .

The stereochemistry is explicitly defined in the IUPAC name, with the (2S) designation indicating the absolute configuration of the methyl-bearing carbon. This chiral center is pivotal for the compound’s role in producing enantiopure pharmaceuticals, as even minor stereochemical impurities can drastically alter biological activity.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number2227202-41-5
Molecular FormulaC12H20N2O2\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight224.30 g/mol
IUPAC Nametert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate
SMILES Notation\text{CC1CC(CCN1C(=O)OC(C)(C)C)C#N}

Synthetic Routes and Optimization Strategies

Industrial-Scale Considerations

The patent CN108047125A emphasizes cost-effective scalability, advocating for:

  • Solvent Recycling: Reuse of ethanol and methyl tert-butyl ether to minimize waste .

  • Pulping Techniques: Mixed-solvent pulping (e.g., methyl tert-butyl ether/ethanol) efficiently separates cis-trans isomers, achieving >98% trans-configuration purity .

  • Resolution Efficiency: L-tartaric acid-mediated resolution reduces enantiomeric impurities to <2%, critical for pharmaceutical intermediates .

Applications in Medicinal Chemistry

Role as a Chiral Building Block

Piperidine derivatives are ubiquitous in drug discovery due to their conformational rigidity and biocompatibility. tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate’s structural features make it a versatile precursor for:

  • Antiviral Agents: The cyano group’s electrophilicity allows cross-coupling reactions to introduce aryl or heteroaryl moieties common in protease inhibitors.

  • Neurological Therapeutics: Stereospecific methyl groups influence binding to neurotransmitter receptors (e.g., σ-1 receptors for pain management) .

  • Kinase Inhibitors: The Boc-protected amine can be deprotected to form secondary amines that chelate ATP-binding site residues in kinase targets.

Case Study: Analogs in Clinical Development

A structurally related compound, tert-butyl (2S)-3-cyano-2-methyl-4-oxopiperidine-1-carboxylate (CAS 2212021-56-0), demonstrates antitumor activity by inhibiting histone deacetylases (HDACs) . This underscores the pharmacological potential of cyano-piperidine carboxylates in oncology, suggesting similar pathways for the subject compound.

Emerging Research Directions

Recent studies highlight innovative applications:

  • Continuous Flow Synthesis: Microreactor technology improves yield and enantiomeric excess (ee) in piperidine derivative production, reducing reaction times from hours to minutes .

  • Biocatalysis: Engineered transaminases and nitrilases enable greener synthesis routes, avoiding toxic cyanide reagents.

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